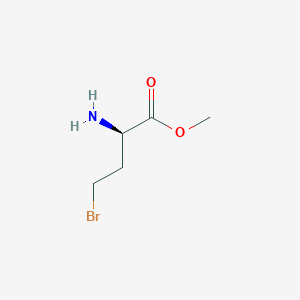
Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled is a peptide hormone composed of 28 amino acids. It is one of three mammalian natriuretic peptides that play a crucial role in regulating fluid homeostasis and blood pressure. This peptide is produced in cardiac myocytes and has significant endocrine effects, making it a valuable compound for cardiovascular research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions
Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bridges between cysteine residues.
Reduction: Breaking of disulfide bridges to yield free thiol groups.
Substitution: Biotinylation at the N-terminus
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Biotinylation reagents like biotin-NHS ester
Major Products
Oxidation: Formation of a stable disulfide-bridged peptide.
Reduction: Free thiol-containing peptide.
Substitution: Biotin-labeled peptide
Applications De Recherche Scientifique
Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled has diverse applications in scientific research:
Cardiovascular Research: Studying its role in blood pressure regulation and fluid balance.
Endocrinology: Investigating its endocrine effects on fluid homeostasis.
Pharmacology: Exploring its potential as a therapeutic agent for cardiovascular diseases.
Biochemistry: Using biotinylated peptides in affinity purification and detection assays
Mécanisme D'action
Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled exerts its effects by binding to natriuretic peptide receptors (NPRs), particularly NPR-A. This binding activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in vasodilation, natriuresis, and diuresis, contributing to the regulation of blood pressure and fluid balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Brain Natriuretic Peptide (BNP): Shares a similar ring structure and functions in cardiovascular regulation.
C-type Natriuretic Peptide (CNP): Also involved in vasodilation and fluid balance
Uniqueness
Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled is unique due to its specific sequence and biotinylation, which allows for easy detection and purification in research applications. Its strong affinity for NPR-A and significant role in cardiovascular research further distinguish it from other natriuretic peptides .
Propriétés
Formule moléculaire |
C137H217N47O41S4 |
|---|---|
Poids moléculaire |
3306.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(19S,22S,28S,34S,40S)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C137H217N47O41S4/c1-9-69(6)107-130(222)159-56-102(195)160-70(7)109(201)165-80(38-39-98(138)191)117(209)177-89(59-185)112(204)158-57-104(197)162-82(47-67(2)3)110(202)157-58-105(198)164-95(128(220)174-86(52-99(139)192)122(214)179-91(61-187)125(217)173-85(50-72-25-14-11-15-26-72)121(213)168-77(29-20-43-152-134(144)145)115(207)176-88(131(223)224)51-73-34-36-74(190)37-35-73)65-228-229-66-96(129(221)172-84(49-71-23-12-10-13-24-71)111(203)156-54-101(194)155-55-103(196)161-75(27-18-41-150-132(140)141)113(205)170-81(40-46-226-8)118(210)175-87(53-106(199)200)123(215)169-79(119(211)183-107)31-22-45-154-136(148)149)181-127(219)93(63-189)180-126(218)92(62-188)178-116(208)78(30-21-44-153-135(146)147)166-114(206)76(28-19-42-151-133(142)143)167-120(212)83(48-68(4)5)171-124(216)90(60-186)163-100(193)33-17-16-32-97-108-94(64-227-97)182-137(225)184-108/h10-15,23-26,34-37,67-70,75-97,107-108,185-190H,9,16-22,27-33,38-66H2,1-8H3,(H2,138,191)(H2,139,192)(H,155,194)(H,156,203)(H,157,202)(H,158,204)(H,159,222)(H,160,195)(H,161,196)(H,162,197)(H,163,193)(H,164,198)(H,165,201)(H,166,206)(H,167,212)(H,168,213)(H,169,215)(H,170,205)(H,171,216)(H,172,221)(H,173,217)(H,174,220)(H,175,210)(H,176,207)(H,177,209)(H,178,208)(H,179,214)(H,180,218)(H,181,219)(H,183,211)(H,199,200)(H,223,224)(H4,140,141,150)(H4,142,143,151)(H4,144,145,152)(H4,146,147,153)(H4,148,149,154)(H2,182,184,225)/t69-,70-,75-,76-,77-,78-,79?,80-,81?,82?,83-,84?,85-,86-,87-,88-,89?,90-,91-,92-,93-,94-,95?,96?,97-,107-,108-/m0/s1 |
Clé InChI |
HDTMXJVYSAVVRC-STPZZZDRSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
SMILES canonique |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)

![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)

![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)




![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)
